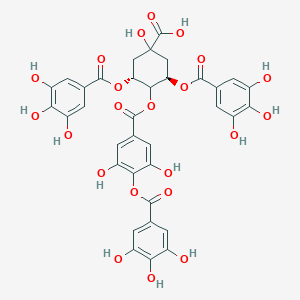
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine, also known as DY131, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a valuable tool in studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is not fully understood. However, it is believed to interact with lipid membranes and alter their properties. This interaction may affect the activity of enzymes involved in lipid metabolism and cellular signaling pathways.
Biochemical and Physiological Effects
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. It has also been shown to affect the activity of various signaling pathways, such as the MAPK/ERK pathway. Additionally, it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine in lab experiments is its ability to selectively target lipid membranes. This makes it a valuable tool in studying various biological processes that involve lipid membranes. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the concentration used in experiments to avoid adverse effects on cells.
Direcciones Futuras
There are a number of future directions for research involving 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine. One area of interest is the development of new fluorescent probes based on this compound for studying lipid membranes. Additionally, further investigation into its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs for treating diseases such as cancer and metabolic disorders. Finally, exploring the potential of this compound as a tool for studying lipid metabolism in vivo could provide valuable insights into the role of lipids in various physiological processes.
Conclusion
In conclusion, 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is a valuable tool in scientific research due to its unique properties and potential applications. Its ability to selectively target lipid membranes makes it a valuable tool in studying various biological processes. Further research into its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs for treating a wide range of diseases.
Métodos De Síntesis
The synthesis of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is a multistep process that involves the reaction of 1,4-dibromobutane with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with pyrrolidine to yield the final compound. This method has been optimized to produce high yields of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine with high purity.
Aplicaciones Científicas De Investigación
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine has been found to have a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to lipid membranes. It has also been used as a tool to study the activity of enzymes involved in lipid metabolism. Additionally, it has been used to study the role of lipid rafts in cellular signaling and to investigate the mechanisms of action of various drugs.
Propiedades
Nombre del producto |
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine |
|---|---|
Fórmula molecular |
C21H23N |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-(5,5-diphenylpent-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C21H23N/c1-3-11-19(12-4-1)21(20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22/h1-6,11-14,21H,9-10,15-18H2 |
Clave InChI |
LIJXCAFRPKFKCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)



